C.I. Acid Blue 9 chemical structure and properties
C.I. Acid Blue 9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Acid Blue 9. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its biological interactions.
Chemical Identity and Structure
C.I. Acid Blue 9, also known by common synonyms such as Brilliant Blue FCF and Erioglaucine, is a synthetic triarylmethane dye.[1][2] It is widely used as a colorant in food, pharmaceuticals, cosmetics, and textiles, as well as a staining agent in biological research.[2][3][4] The dye exists in two primary forms, the diammonium salt and the disodium (B8443419) salt, each with a distinct CAS Number and molecular formula.
The chemical structure is characterized by a central carbon atom bonded to three aryl groups, which are further substituted with sulfonic acid and amino groups. These charged groups are responsible for the dye's high solubility in water.[5]
Table 1: Chemical Identifiers of C.I. Acid Blue 9
| Identifier | Diammonium Salt | Disodium Salt |
| C.I. Name | Acid Blue 9 | Acid Blue 9 |
| C.I. Number | 42090 | 42090 |
| CAS Number | 2650-18-2 | 3844-45-9 |
| IUPAC Name | diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[6] | disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[7] |
| Molecular Formula | C₃₇H₄₂N₄O₉S₃[1][8][9][10] | C₃₇H₃₄N₂Na₂O₉S₃[7][10] |
| Synonyms | Erioglaucine, Dolkwal Brilliant Blue, CI 42090[8] | Brilliant Blue FCF, FD&C Blue No. 1[11][12] |
Physicochemical Properties
C.I. Acid Blue 9 presents as a reddish-violet powder or granules with a metallic luster.[4][13] It is highly soluble in water and ethanol (B145695) but insoluble in oils.[5][13] The color of its aqueous solution is pH-dependent, appearing green-blue at neutrality, green in weak acid, and yellow in stronger acid.[14]
Table 2: Physicochemical Properties of C.I. Acid Blue 9
| Property | Value |
| Molecular Weight | 782.94 g/mol (Diammonium Salt)[5][8] |
| 792.85 g/mol (Disodium Salt)[13] | |
| Melting Point | 283 °C (decomposes)[14][15] |
| Solubility in Water | 50 g/L at 90 °C[4][9] |
| 1000 g/L at 24.3 °C[3] | |
| Solubility in other solvents | Soluble in ethanol; Slightly soluble in DMSO and Ethyl Acetate; Insoluble in vegetable oils[5][6][13][14][16] |
| UV-Vis Absorption Maximum (λmax) | 628 - 630 nm in water[6][13] |
| Appearance | Reddish-violet to dark blue powder or granules with a metallic luster[4][5][13][17] |
Experimental Protocols
Synthesis of C.I. Acid Blue 9
The synthesis of C.I. Acid Blue 9 is a two-step process involving condensation followed by oxidation.[5][9]
Methodology:
-
Condensation: 2-Formylbenzenesulfonic acid and 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid are condensed in an acidic aqueous medium at a temperature of 102-106 °C to form the leuco compound.[18]
-
Oxidation: The resulting leuco compound is then oxidized to C.I. Acid Blue 9. While historically lead or dichromate oxides were used, modern methods often employ manganese dioxide in a sulfuric acid medium at 20-45 °C.[5][18] The crude product is then purified.
Quantification by High-Performance Liquid Chromatography (HPLC)
An established method for the quantification of C.I. Acid Blue 9 in air samples has been developed by the Occupational Safety and Health Administration (OSHA).[13]
Methodology: [13]
-
Sample Collection: Air samples are collected on a glass fiber filter.
-
Extraction: The filter is extracted with a 1:1 (v/v) solution of methanol (B129727) and water.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: Variable wavelength UV-Vis detector set to 650 nm.
-
Mobile Phase: Specifics of the mobile phase composition, such as the use of ion-pairing agents, may need to be optimized depending on the specific column and instrument.
-
-
Standard Preparation: A standard stock solution of C.I. Acid Blue 9 is prepared by accurately weighing the compound and dissolving it in water. A calibration curve is generated using a series of dilutions.
-
Quantification: The concentration of C.I. Acid Blue 9 in the sample is determined by comparing its peak area to the calibration curve. The detection limit for this method is reported to be 0.83 ng per injection.[13]
Biological Interactions: Inhibition of Panx1 Channels
Recent research has identified C.I. Acid Blue 9 (as Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel.[8][11] This interaction is significant as Panx1 is involved in various physiological and pathological processes, including inflammasome signaling.[11] C.I. Acid Blue 9 inhibits Panx1 with an IC₅₀ of 0.27 µM, while showing no significant effect on the P2X7 receptor, another key player in purinergic signaling.[8][11]
This selective inhibition of Panx1 by a widely used and "safe" food dye opens avenues for its use as a pharmacological tool to study the physiology of Panx1 channels and for potential therapeutic interventions in conditions where Panx1 is implicated, such as inflammatory diseases and central nervous system injuries.[8][11] Studies have also shown that Brilliant Blue FCF can affect platelet aggregation by blocking these Panx1 channels.[12]
Safety and Handling
C.I. Acid Blue 9 is generally considered safe for its intended uses in food and consumer products.[11] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It may cause eye, skin, and respiratory tract irritation.[17][19] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including safety glasses and gloves.[17][20] The substance is light-sensitive and should be stored in a cool, dry, and dark place in a tightly sealed container.[3][14][21]
References
- 1. researchgate.net [researchgate.net]
- 2. C.I. Acid Blue 9|CAS 2650-18-2|For Research Use [benchchem.com]
- 3. C.I. Acid Blue 9 [chembk.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. Buy C.I. Acid Blue 9 (EVT-264614) | 2650-18-2 [evitachem.com]
- 6. C.I. Acid Blue 9 | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. cncolorchem.com [cncolorchem.com]
- 11. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. osha.gov [osha.gov]
- 14. Acid Blue 9 CAS#: 2650-18-2 [m.chemicalbook.com]
- 15. Acid Blue 9 | 2650-18-2 [chemicalbook.com]
- 16. 2650-18-2 CAS MSDS (Acid Blue 9) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. ucplchem.com [ucplchem.com]
- 18. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]
- 19. cncolorchem.com [cncolorchem.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. C.I. Acid Blue 9 | TargetMol [targetmol.com]
